molecular formula C17H18ClN3S B282610 1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

Cat. No. B282610
M. Wt: 331.9 g/mol
InChI Key: HYZHZHITTBVZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinanes. It has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione are diverse and depend on the specific application. For example, in studies investigating its antifungal properties, it has been shown to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. In studies investigating its antitumor properties, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is its diverse range of pharmacological effects. It has been shown to possess antifungal, antibacterial, and antitumor properties, making it a versatile compound for various applications. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its pharmacological effects.

Future Directions

There are several future directions for research on 1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to investigate its mechanism of action and optimize its pharmacological effects for this application. Another area of interest is its potential use in the development of new antifungal and antibacterial drugs, as there is a growing need for new treatments due to the emergence of drug-resistant strains. Additionally, its potential use in the field of material science, such as in the development of new coatings and sensors, is an area of ongoing research.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione can be achieved through several methods. One of the most common methods involves the reaction of 3-chlorophenyl isocyanate with 2-phenylethylamine in the presence of a suitable solvent, such as ethanol or toluene. The reaction is carried out under reflux conditions, and the resulting product is purified through crystallization or chromatography.

Scientific Research Applications

1-(3-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antifungal, antibacterial, and antitumor properties, making it a promising candidate for the development of new drugs. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.

properties

Molecular Formula

C17H18ClN3S

Molecular Weight

331.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C17H18ClN3S/c18-15-7-4-8-16(11-15)21-13-20(12-19-17(21)22)10-9-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,19,22)

InChI Key

HYZHZHITTBVZSH-UHFFFAOYSA-N

SMILES

C1NC(=S)N(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Canonical SMILES

C1NC(=S)N(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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